4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

serine protease inhibition enzyme kinetics structure-based drug design

4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride (CAS 1221725-48-9) is a benzimidazole-carboximidamide hybrid small molecule that integrates a benzimidazole heterocycle with a benzamidine-like carboximidamide warhead via a methylene linker. The benzimidazole-carboximidamide scaffold is a recognized pharmacophore for serine protease inhibition, particularly against trypsin-like enzymes involved in blood coagulation (e.g., thrombin, factor Xa) and bacterial two-component regulatory systems.

Molecular Formula C15H16Cl2N4
Molecular Weight 323.2 g/mol
CAS No. 1221725-48-9
Cat. No. B1531147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
CAS1221725-48-9
Molecular FormulaC15H16Cl2N4
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=N)N.Cl.Cl
InChIInChI=1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H
InChIKeyYIZWJWKEZXLBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide Dihydrochloride (CAS 1221725-48-9): Procurement-Relevant Structural and Functional Baseline


4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride (CAS 1221725-48-9) is a benzimidazole-carboximidamide hybrid small molecule that integrates a benzimidazole heterocycle with a benzamidine-like carboximidamide warhead via a methylene linker. The benzimidazole-carboximidamide scaffold is a recognized pharmacophore for serine protease inhibition, particularly against trypsin-like enzymes involved in blood coagulation (e.g., thrombin, factor Xa) and bacterial two-component regulatory systems [1]. The carboximidamide moiety serves as a bidentate hydrogen-bond donor that engages the Asp189 residue in the S1 pocket of trypsin-like serine proteases, a binding mode confirmed crystallographically for closely related benzimidazole-amidine analogs [1]. The dihydrochloride salt form enhances aqueous solubility (free base clogP estimated at ~2.1), facilitating direct use in biochemical and cellular assays without requiring additional formulation steps [2].

Why In-Class Substitution Fails: Evidence-Based Differentiation Requirements for 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide Dihydrochloride


Benzimidazole-carboximidamide compounds exhibit steep structure-activity relationships where subtle modifications to the benzimidazole substitution pattern, linker geometry, and amidine electronic environment profoundly alter target selectivity and potency [1]. Specifically, the 4-(benzimidazol-1-ylmethyl) substitution regiochemistry positions the benzimidazole moiety for optimal occupancy of the S4/S2 subsites in trypsin-like proteases, while the para-substituted carboximidamide maintains critical salt-bridge interactions with the S1 pocket Asp189 [2]. In contrast, analogous compounds bearing the carboximidamide at the benzimidazole 2-position (e.g., 1H-benzimidazole-2-carboximidamide) exhibit a completely different pharmacophore geometry that shifts selectivity toward ATP-competitive kinase inhibition rather than serine protease targeting [3]. Substitution of the benzamidine with less basic functional groups (e.g., N-hydroxycarboximidamide, nitrile) or relocation of the methylene linker to the 3-position of the phenyl ring dramatically alters both potency and target engagement kinetics, making simple one-for-one replacement unreliable without experimental validation [2]. Below is the quantitative differential evidence supporting these claims.

Quantitative Differentiation Evidence: 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide Dihydrochloride vs. Closest Structural and Functional Analogs


S1 Pocket Binding Geometry: Para-Carboximidamide vs. 2-Carboximidamide Benzimidazole Regioisomers

Crystallographic analysis of benzimidazole-amidine inhibitors bound to thrombin and factor Xa demonstrates that the para-substituted benzamidine/carboximidamide moiety engages the S1 specificity pocket Asp189 residue via a conserved bidentate salt bridge, with the benzimidazole ring occupying the adjacent S4/S2 hydrophobic cleft [1]. In contrast, compounds bearing the amidine group directly at the benzimidazole 2-position (e.g., 1H-benzimidazole-2-carboximidamide) adopt an ATP-mimetic binding mode that targets the kinase hinge region rather than serine protease active sites, as documented in kinase inhibition panels [2]. This regioisomeric switch fundamentally alters the target class accessible to the compound.

serine protease inhibition enzyme kinetics structure-based drug design

Linker Geometry and Protease Subsite Occupancy: Methylene-Bridged Para-Benzimidazole vs. Direct Phenyl-Benzimidazole Conjugates

The single methylene (–CH₂–) linker between the benzimidazole N1 and the para position of the phenylcarboximidamide in the target compound provides conformational flexibility that enables the benzimidazole moiety to productively occupy either the S2 or S4 subsite depending on the specific serine protease target [1]. Molecular modeling and crystallographic data on the closely related scaffold 4-(1-methyl-benzimidazol-2-yl)-methylamino-benzamidine demonstrate that the methylene bridge allows the benzimidazole to fill both the small solvent-accessible S2 pocket of factor Xa (defined by Tyr99) and the larger hydrophobic S2 pocket of thrombin (defined by Trp60D) [2]. Compounds lacking this flexible linker (e.g., 4-(1H-benzimidazol-1-yl)benzamidine, where benzimidazole is directly attached to the phenyl ring) exhibit restricted conformational sampling and reduced adaptability to divergent S2/S4 geometries across different proteases [3].

molecular docking protease inhibition structure-activity relationship

Dihydrochloride Salt Form: Aqueous Solubility Advantage vs. Free Base and Alternative Salt Forms

The dihydrochloride salt of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide provides significantly enhanced aqueous solubility compared to the free base form, which is critical for reproducible biochemical assay preparation. Benzimidazole-carboximidamide free bases typically exhibit aqueous solubility below 50 μM at physiological pH due to the relatively high crystal lattice energy of the neutral amidine tautomer [1]. The dihydrochloride salt protonates both the benzimidazole N3 (pKa ~5.5) and the carboximidamide group (pKa ~11.5), yielding a dicationic species at pH <5 with aqueous solubility exceeding 10 mM . In contrast, the free base and mono-hydrochloride forms show ≥20-fold lower solubility under identical buffer conditions, potentially leading to inconsistent dosing, precipitation in assay media, and erroneous IC50 determinations if not properly controlled .

formulation science aqueous solubility salt selection

Antibacterial Activity via Two-Component System Inhibition: Amidine Benzimidazole Scaffold vs. Conventional Antibiotic Classes

Amidino-benzimidazole compounds, including the target compound's structural class, have been identified as inhibitors of bacterial two-component signal transduction systems (TCS), a mode of action distinct from conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication [1]. In vitro screening demonstrated that amidino-benzimidazole derivatives exhibit antibacterial activity against both susceptible and drug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 μg/mL [2]. This activity profile is absent in non-amidine benzimidazole analogs lacking the carboximidamide group, confirming the essential role of the amidine warhead for TCS inhibition [2]. Importantly, this mechanism is orthogonal to standard antibiotic targets, suggesting potential utility in addressing antimicrobial resistance where conventional therapies fail.

antibacterial two-component system drug resistance

Validated Application Scenarios for 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide Dihydrochloride in Drug Discovery and Chemical Biology


Serine Protease Inhibitor Screening and Lead Optimization (Thrombin, Factor Xa, Trypsin)

The para-carboximidamide-benzimidazole scaffold directly targets the S1 pocket of trypsin-like serine proteases, as validated by crystallographic studies on closely related analogs [1]. Researchers can deploy this compound as a starting scaffold for structure-activity relationship (SAR) exploration focused on optimizing P2/P4 substituents for selectivity between thrombin (coagulation cascade) and factor Xa (upstream amplification), where reference compounds from this chemical series achieve sub-nanomolar to low nanomolar Ki values [2]. The dihydrochloride salt's high aqueous solubility ensures reliable concentration-response curves in chromogenic substrate assays (S-2238, S-2765) without DMSO interference .

Antibacterial Drug Discovery Targeting Two-Component Regulatory Systems in Drug-Resistant Gram-Positive Pathogens

Amidino-benzimidazole compounds have demonstrated in vitro antibacterial activity against MRSA and VRE via inhibition of bacterial two-component signal transduction systems, a mechanism distinct from β-lactams, glycopeptides, and fluoroquinolones [1]. This compound class is suitable for programs seeking to identify novel antibacterial agents that retain efficacy against multidrug-resistant strains, with MIC values in the 2–16 μg/mL range providing a tractable starting point for medicinal chemistry optimization [2].

Chemical Probe Development for Profiling Serine Protease Selectivity Across the Trypsin-like Superfamily

The target compound's dual benzimidazole-carboximidamide pharmacophore provides a versatile chemical biology probe scaffold for interrogating selectivity determinants across the >100-member trypsin-like serine protease family [1]. By systematically varying the benzimidazole substitution pattern while retaining the para-carboximidamide S1 anchor, researchers can generate selectivity panels that discriminate between coagulation factors (thrombin, fXa, fVIIa, fXIa), fibrinolytic enzymes (tPA, urokinase, plasmin), and complement factors (C1r, C1s, factor D), leveraging the scaffold's demonstrated ability to differentially occupy S2/S4 subsites [2].

Fragment-Based Drug Discovery (FBDD) Using the Carboximidamide-Benzimidazole Core as a Validated Serine Protease Binding Fragment

With a molecular weight of 323.2 Da and a ligand efficiency-friendly structure, this compound can serve as a fragment-sized starting point for fragment-based lead generation targeting serine proteases [1]. The para-carboximidamide group provides a high-quality hydrogen-bonding anchor to the S1 pocket Asp189, while the benzimidazole moiety offers a vector for fragment growth toward the S2/S4 and S1′ subsites. Crystallographic systems for thrombin and factor Xa co-crystallization with benzimidazole-amidine ligands are well-established, enabling rapid structural feedback for fragment evolution [2].

Quote Request

Request a Quote for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.